C14H13F3N2O3S2
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Overview
Description
This compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as or .
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with dimethylamine and sulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide: undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like or .
Reduction: The compound can be reduced using reducing agents such as or .
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like .
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate. This compound may also interfere with cellular pathways by modulating signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)-N-phenylthiophene-2-carboxamide
- 4-(methylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide
- 4-(dimethylsulfamoyl)-N-[3-(fluoromethyl)phenyl]thiophene-2-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 4-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide distinguishes it from other similar compounds. This group significantly enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H13F3N2O3S2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C14H13F3N2O3S2/c1-8(20)18-13-19(11-6-24(21,22)7-12(11)23-13)10-4-2-3-9(5-10)14(15,16)17/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
UXKBZXPAQVNTLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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